Glucosamine-6-phosphate (hydrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

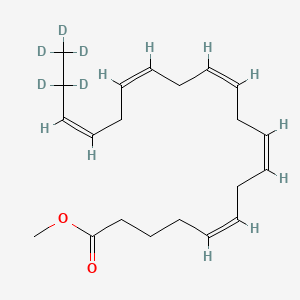

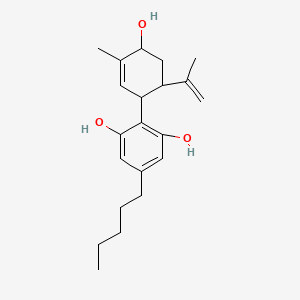

Glucosamine-6-phosphate (hydrate) is a monosaccharide intermediate in the hexosamine biosynthetic pathway. It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine. This compound plays a crucial role in the biosynthesis of uridine diphosphate-N-acetylglucosamine, which is a substrate for protein glycosylation and a component of bacterial cell walls .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glucosamine-6-phosphate (hydrate) can be synthesized through the sequential catalysis by glucose transporter, phosphoglucose isomerase, and glucosamine-6-phosphate synthase. The process begins with glucose being phosphorylated into glucose-6-phosphate by glucokinase. This is then converted into fructose-6-phosphate under the catalysis of phosphoglucose isomerase. Finally, glucosamine-6-phosphate synthase uses glutamine as an amino donor to convert fructose-6-phosphate into glucosamine-6-phosphate .

Industrial Production Methods: Industrial production of glucosamine-6-phosphate often involves microbial fermentation due to its advantages of mild conditions, low environmental pollution, high production intensity, and product safety. This method effectively addresses the limitations of traditional methods, such as geographical and seasonal restrictions on raw material supply and potential allergic reactions .

Análisis De Reacciones Químicas

Types of Reactions: Glucosamine-6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its conversion into other biologically significant compounds.

Common Reagents and Conditions: Common reagents used in the reactions involving glucosamine-6-phosphate include glutamine, glucose, and fructose-6-phosphate. The conditions for these reactions typically involve enzymatic catalysis, which ensures specificity and efficiency .

Major Products Formed: The major products formed from the reactions of glucosamine-6-phosphate include uridine diphosphate-N-acetylglucosamine, which is crucial for protein glycosylation and bacterial cell wall synthesis .

Aplicaciones Científicas De Investigación

Glucosamine-6-phosphate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various biologically active compounds. In biology, it plays a significant role in the hexosamine biosynthetic pathway, which is essential for the production of glycoproteins and proteoglycans. In medicine, glucosamine-6-phosphate is studied for its potential therapeutic effects in treating osteoarthritis and other joint-related conditions. Additionally, it is used in the food industry as a dietary supplement due to its various physiological functions, such as anti-aging, promoting weight loss, and regulating the human endocrine system .

Mecanismo De Acción

Glucosamine-6-phosphate exerts its effects through its role in the hexosamine biosynthetic pathway. It is formed from fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine. This compound binds to the GlmS riboswitch, a ribozyme located in the 5’-untranslated region of the gene encoding GlmS. When bound by glucosamine-6-phosphate, the riboswitch inhibits GlmS production and decreases glucosamine-6-phosphate levels. This feedback mechanism is crucial for maintaining the balance of hexosamine biosynthesis .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to glucosamine-6-phosphate include N-acetylglucosamine, glucosamine hydrochloride, and glucosamine sulfate. These compounds share structural similarities and are involved in similar metabolic pathways .

Uniqueness: What sets glucosamine-6-phosphate apart from these similar compounds is its specific role in the hexosamine biosynthetic pathway and its ability to bind to the GlmS riboswitch, thereby regulating the production of glucosamine-6-phosphate synthase. This unique mechanism of action makes it a critical compound in the regulation of glycosylation and bacterial cell wall synthesis .

Propiedades

Fórmula molecular |

C6H16NO9P |

|---|---|

Peso molecular |

277.17 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C6H14NO8P.H2O/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);1H2/t3-,4+,5+,6+;/m0./s1 |

Clave InChI |

UQENKMRQSJRGCB-BTVCFUMJSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O.O |

SMILES canónico |

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)

![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)

![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)